![molecular formula C22H36Cl3N9O2 B12110255 H-DL-Arg-DL-Arg-NA.3HCl](/img/structure/B12110255.png)
H-DL-Arg-DL-Arg-NA.3HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Arg-DL-Arg-NA.3HCl: is a synthetic compound with the molecular formula C22H36Cl3N9O2 and a molecular weight of 564.94 g/mol . This compound is a derivative of arginine, a semi-essential amino acid, and is often used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Arg-DL-Arg-NA.3HCl typically involves the coupling of DL-arginine with β-naphthylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of DL-arginine: DL-arginine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated DL-arginine is then reacted with β-naphthylamine in the presence of a base such as triethylamine (TEA) to form the intermediate product.
Hydrochloric Acid Treatment: The intermediate product is treated with hydrochloric acid to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: H-DL-Arg-DL-Arg-NA.3HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles in the presence of a catalyst or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
H-DL-Arg-DL-Arg-NA.3HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in studies related to enzyme activity, protein interactions, and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug candidate.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of H-DL-Arg-DL-Arg-NA.3HCl involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and proteins involved in various biological processes. For example, it can influence the production of nitric oxide (NO) by acting as a substrate for nitric oxide synthase (NOS). Additionally, it may interact with cellular receptors and signaling pathways, leading to changes in cellular functions and responses .
Vergleich Mit ähnlichen Verbindungen
L-Arginine: A naturally occurring amino acid with similar properties but different stereochemistry.
DL-Arginine: A racemic mixture of L-arginine and D-arginine with similar biological activities.
H-Arg-Arg-AMC.3HCl: Another arginine derivative with different functional groups and applications.
Uniqueness: H-DL-Arg-DL-Arg-NA.3HCl is unique due to its specific structure and the presence of β-naphthylamine, which imparts distinct chemical and biological properties. This compound’s ability to modulate enzyme activity and interact with cellular pathways makes it valuable for various research applications .
Eigenschaften
Molekularformel |
C22H36Cl3N9O2 |
---|---|
Molekulargewicht |
564.9 g/mol |
IUPAC-Name |
2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pentanamide;trihydrochloride |
InChI |
InChI=1S/C22H33N9O2.3ClH/c23-17(7-3-11-28-21(24)25)19(32)31-18(8-4-12-29-22(26)27)20(33)30-16-10-9-14-5-1-2-6-15(14)13-16;;;/h1-2,5-6,9-10,13,17-18H,3-4,7-8,11-12,23H2,(H,30,33)(H,31,32)(H4,24,25,28)(H4,26,27,29);3*1H |
InChI-Schlüssel |
RNVXXFQJTJQVER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.